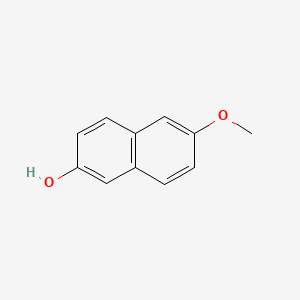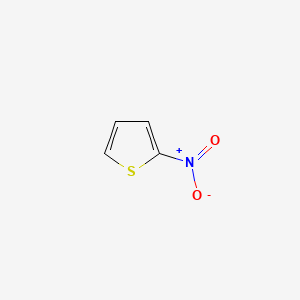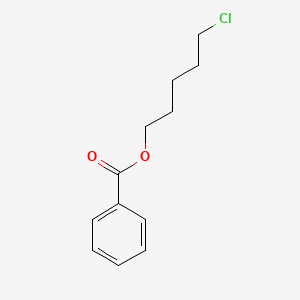
6-Methoxy-2-Naphthol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Some studies suggest that it may have potential antibacterial activity .
Biochemical Pathways
Some studies suggest that it may interfere with bacterial fatty acid biosynthesis, as it has been shown to have potential antibacterial activity . .
Result of Action
Some studies suggest that it may have antibacterial activity, indicating that it could potentially inhibit bacterial growth or kill bacteria . .
Biochemische Analyse
Biochemical Properties
6-Methoxy-2-naphthol plays a significant role in biochemical reactions, particularly in the development of sirtuin inhibitors and other bioactive compounds . It interacts with various enzymes and proteins, including enoyl-acyl carrier protein reductase, which is crucial for bacterial fatty acid biosynthesis . The interaction with this enzyme involves binding to its active site, thereby inhibiting its activity and disrupting the fatty acid synthesis pathway in bacteria.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has been shown to possess antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria . This compound influences cell function by interfering with cell signaling pathways and gene expression, leading to the inhibition of bacterial growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid biosynthesis . By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing the final step of fatty acid synthesis, thereby exerting its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antibacterial properties, although its efficacy may diminish slightly over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid biosynthesis in bacteria . It interacts with enzymes such as enoyl-acyl carrier protein reductase, inhibiting their activity and disrupting the metabolic flux of fatty acids. This inhibition leads to a decrease in metabolite levels essential for bacterial growth and survival.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in fatty acid biosynthesis . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methoxy-2-naphthol can be synthesized through several methods. One common approach involves the methylation of 2-naphthol. The procedure typically includes the following steps:
- Dissolve 2-naphthol in a basic aqueous solution, such as sodium hydroxide (NaOH).
- Add dimethyl sulfate dropwise to the solution while maintaining a temperature of 10-15°C.
- Warm the mixture to 70-80°C for one hour to complete the reaction .
Another method involves the Grignard reaction, where 2-bromo-6-methoxy naphthalene is reacted with triethylorthoformate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times and temperatures are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
7-Methoxy-2-naphthol: The methoxy group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
6-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPKRXOOVICNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199117 | |
| Record name | 6-Methoxy-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5111-66-0 | |
| Record name | 6-Methoxy-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5111-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL375UDR3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 6-Methoxy-2-naphthol in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis. One prominent application is its use in synthesizing oxygen-heterocyclic compounds, particularly pyran analogues, which have shown promising antimicrobial and antitumor activities . Additionally, it acts as a crucial starting material for creating β-Enaminonitrile-linked 8-Methoxy-1H-Benzo[f]Chromene derivatives. These derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting their potential in developing novel anticancer therapies .
Q2: How does the structure of this compound influence its reactivity?
A2: The structure of this compound, featuring both a hydroxyl (-OH) and a methoxy (-OCH3) group on the naphthalene ring, significantly influences its reactivity. The presence of these electron-donating groups enhances its reactivity towards electrophilic aromatic substitution reactions. This characteristic makes it a suitable substrate for reactions like tert-butylation, where the specific products formed are dependent on the reaction conditions and the reagent used .
Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A3: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. Researchers utilize Infrared (IR) spectroscopy to identify functional groups present in the molecule, such as the hydroxyl and methoxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, provides detailed information about the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further aiding in structural elucidation . For certain derivatives, especially those exhibiting interesting crystal structures, single-crystal X-ray diffraction analysis can be used to determine their three-dimensional structures at the atomic level .
Q4: Are there any studies investigating the Structure-Activity Relationship (SAR) of this compound derivatives?
A4: Yes, research has delved into the Structure-Activity Relationship (SAR) of this compound derivatives, specifically focusing on their anticancer activity. Studies on β-Enaminonitrile-linked 8-Methoxy-1H-Benzo[f]Chromenes, synthesized using this compound, have revealed that the presence and position of halogens on the phenyl ring significantly influence their cytotoxic activity. For instance, derivatives with a chlorine atom at the meta position of the phenyl ring displayed the most potent activity against various cancer cell lines . This understanding guides the development of more potent and selective anticancer agents based on the this compound scaffold.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(pyridin-2-yl)benzo[d]thiazole](/img/structure/B1581599.png)


![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)


